

# Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Misetionamide**, also known by its developmental code GP-2250, is a novel, orally available, small molecule oxathiazinane derivative with potent antineoplastic properties.[1][2][3] It is currently under clinical investigation for the treatment of various cancers, including pancreatic and ovarian cancer.[4][5] This technical guide provides a comprehensive overview of the chemical structure of **Misetionamide** and its multifaceted mechanism of action. While the precise, industrial-scale synthesis of **Misetionamide** is proprietary, this document will also discuss general synthetic strategies for related heterocyclic compounds.

# **Chemical Structure and Properties**

**Misetionamide** is a heterocyclic compound with a core 1,4,3-oxathiazinane 4,4-dioxide structure. Its systematic IUPAC name is 1,4,3-oxathiazinane 4,4-dioxide. The chemical and physical properties of **Misetionamide** are summarized in the table below.



| Property          | Value                                           | Ref |
|-------------------|-------------------------------------------------|-----|
| IUPAC Name        | 1,4,3-oxathiazinane 4,4-<br>dioxide             |     |
| Synonyms          | GP-2250                                         | _   |
| CAS Number        | 856785-75-6                                     | _   |
| Molecular Formula | C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub> S |     |
| Molecular Weight  | 137.16 g/mol                                    | _   |
| SMILES Notation   | C1CS(=O)(=O)NCO1                                | _   |
| Appearance        | White to off-white crystalline powder           | _   |
| Solubility        | Soluble in DMSO                                 | -   |

# **Synthesis of Misetionamide**

The specific and detailed experimental protocol for the industrial synthesis of **Misetionamide** (GP-2250) is not publicly available and is considered proprietary information by its developers, Geistlich Pharma AG and Panavance Therapeutics. However, based on the chemical structure of **Misetionamide**, a plausible synthetic strategy can be inferred from the general synthesis of related heterocyclic compounds, such as taurultam analogs and other 1,4,3-oxathiazinane derivatives.

A potential synthetic approach could involve the cyclization of a precursor molecule containing the key functional groups. For instance, a general synthesis of taurinamide derivatives, which share structural similarities with **Misetionamide**, often starts from taurine (2-aminoethanesulfonic acid). The synthesis of taurolidine, a related compound, involves the reaction of taurinamide with formaldehyde. The synthesis of 1,4-oxathiins, another related class of compounds, can be achieved through the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions.

A hypothetical retrosynthetic analysis for **Misetionamide** is presented below. This diagram illustrates a possible disconnection approach to simpler starting materials.





Click to download full resolution via product page

Caption: Hypothetical Retrosynthetic Analysis of Misetionamide.

#### **Mechanism of Action**

**Misetionamide** exhibits a unique dual mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and inhibiting key oncogenic signaling pathways.

#### **Inhibition of Aerobic Glycolysis**

Cancer cells predominantly rely on aerobic glycolysis, also known as the Warburg effect, for energy production (ATP). **Misetionamide** targets and inhibits two critical enzymes in this pathway:

- Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway.
- Hexokinase 2 (HK2): The first enzyme in the glycolytic pathway, which is often overexpressed in cancer cells.



By inhibiting these enzymes, **Misetionamide** significantly reduces ATP production in cancer cells, leading to metabolic stress, oxidative stress, and ultimately, apoptosis (programmed cell death).

## **Inhibition of Oncogenic Transcription Factors**

In addition to its effects on metabolism, **Misetionamide** has been shown to inhibit the activity of two crucial oncogenic transcription factors:

- c-MYC: A proto-oncogene that plays a central role in cell proliferation, growth, and metabolism.
- Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

The inhibition of c-MYC and NF-κB disrupts multiple downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels).

The integrated signaling pathway of **Misetionamide**'s mechanism of action is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Misetionamide Signaling Pathway.



## **Preclinical and Clinical Development**

Extensive preclinical studies in various cancer cell lines and in vivo xenograft models have demonstrated the potent antineoplastic activity of **Misetionamide**. These studies have shown that **Misetionamide** can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Furthermore, **Misetionamide** has shown synergistic effects when combined with standard-of-care chemotherapies.

**Misetionamide** is currently being evaluated in clinical trials for the treatment of advanced solid tumors. The ongoing research aims to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in cancer patients.

# **Experimental Protocols**

While a specific synthesis protocol for **Misetionamide** is unavailable, this section provides a representative experimental workflow for evaluating the in vivo efficacy of an anticancer agent like GP-2250, based on methodologies described in the literature.

### In Vivo Xenograft Model Workflow

The following diagram outlines a typical workflow for assessing the antitumor activity of a compound in a mouse xenograft model.





Click to download full resolution via product page

Caption: In Vivo Xenograft Study Workflow.



#### Conclusion

**Misetionamide** (GP-2250) is a promising novel anticancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets both cancer cell metabolism and key oncogenic signaling pathways. While the specifics of its synthesis remain proprietary, the available information on its chemical properties and biological activity provides a strong foundation for its continued development as a potential therapeutic for a range of malignancies. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and establishing its role in cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Misetionamide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Geistlich Pharma AG Drug pipelines, Patents, Clinical trials Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. panavance.com [panavance.com]
- 4. benchchem.com [benchchem.com]
- 5. panavance.com [panavance.com]
- To cite this document: BenchChem. [Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b6335462#misetionamide-gp-2250-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com